molecular formula C13H20N2O3 B14802370 {1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid

{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B14802370
M. Wt: 252.31 g/mol
InChI Key: COTGWMWKZSGDQZ-UHFFFAOYSA-N
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Description

{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid is a complex organic compound that features a piperidine ring substituted with an ethylisoxazole moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the isoxazole moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the isoxazole moiety can be prepared via cycloaddition reactions. The final step involves coupling the isoxazole moiety with the piperidine ring and introducing the acetic acid group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving piperidine and isoxazole derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and influencing biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, isoxazole derivatives, and acetic acid derivatives. Examples include:

    Piperidine derivatives: Piperine, a naturally occurring alkaloid with various biological activities.

    Isoxazole derivatives:

    Acetic acid derivatives: Indole-3-acetic acid, a plant hormone with significant biological functions.

Uniqueness

The uniqueness of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[1-[(3-ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H20N2O3/c1-2-11-8-12(18-14-11)9-15-5-3-10(4-6-15)7-13(16)17/h8,10H,2-7,9H2,1H3,(H,16,17)

InChI Key

COTGWMWKZSGDQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

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